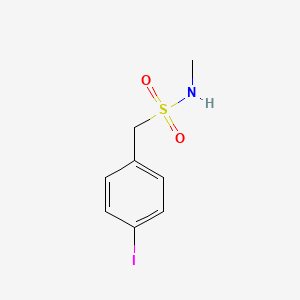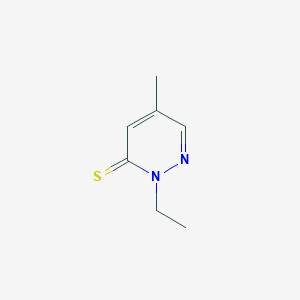
2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione is a heterocyclic compound with the molecular formula C7H10N2S. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 2-ethyl-5-methyl-1,3-diaminopropane with carbon disulfide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial and anticancer effects. It also interacts with cellular receptors, modulating signal transduction pathways that control cell growth and apoptosis .
Comparison with Similar Compounds
2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione can be compared with other pyridazine derivatives such as pyridazinone and pyridazine. While all these compounds share a similar core structure, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties .
Similar compounds include:
- Pyridazinone
- Pyridazine
- Pyrimidothienopyridazine
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2-ethyl-5-methylpyridazine-3-thione |
InChI |
InChI=1S/C7H10N2S/c1-3-9-7(10)4-6(2)5-8-9/h4-5H,3H2,1-2H3 |
InChI Key |
UFCWQWVQKUDHDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=S)C=C(C=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



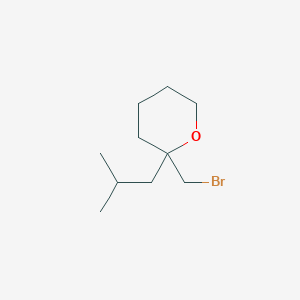
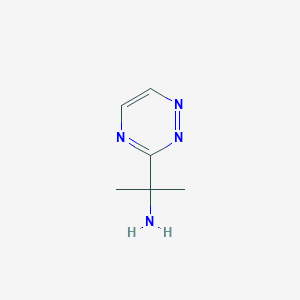
![2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol](/img/structure/B13221872.png)
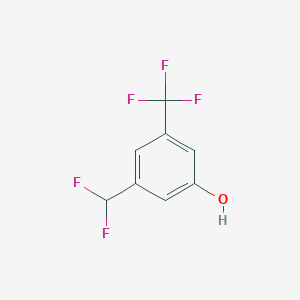
![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13221877.png)
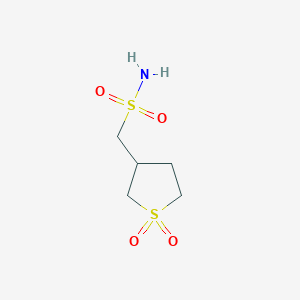
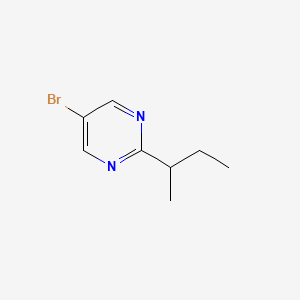
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13221902.png)

![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13221916.png)
![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid](/img/structure/B13221924.png)

